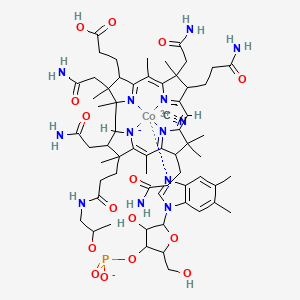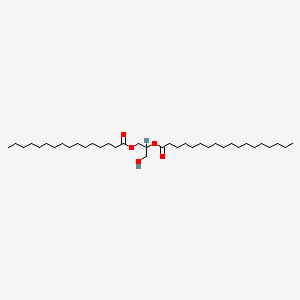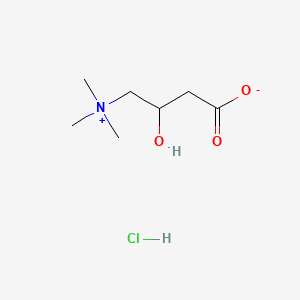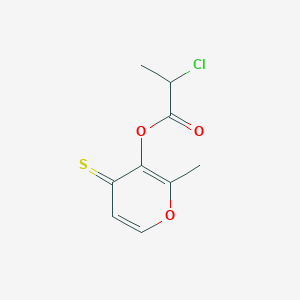![molecular formula C₁₁H₁₈N₂O₃ B1142624 (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1445592-86-8](/img/structure/B1142624.png)
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (hereafter referred to as “tert-butyl carbamate”) is an organic compound with a unique three-dimensional structure. It is a derivative of cyclohexane and is composed of four carbon atoms, two nitrogen atoms, and one oxygen atom. It is a white crystalline solid that is soluble in water and has a molecular weight of 162.2 g/mol. It is a versatile compound with a wide range of applications in scientific research and industrial processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate involves the protection of a primary amine, followed by a cyclization reaction to form the bicyclic ring system. The carboxylic acid group is then introduced through a carboxylation reaction, and the tert-butyl ester group is added through an esterification reaction. Finally, the carbamoyl group is introduced through a coupling reaction with an appropriate amine.
Starting Materials
2-aminocyclohexanone, tert-butyl bromoacetate, sodium hydride, carbon dioxide, di-tert-butyl dicarbonate, ammonium chloride, ethyl acetate, triethylamine, N,N-dimethylformamide, ethyl chloroformate, N,N-diisopropylethylamine, tert-butyl carbamate
Reaction
Protection of the amine group of 2-aminocyclohexanone with di-tert-butyl dicarbonate and triethylamine to form the tert-butyl carbamate, Cyclization of the protected amine with tert-butyl bromoacetate and sodium hydride to form the bicyclic ring system, Carboxylation of the bicyclic ring system with carbon dioxide and sodium hydride to introduce the carboxylic acid group, Esterification of the carboxylic acid group with tert-butyl alcohol and N,N-diisopropylethylamine to form the tert-butyl ester, Coupling of the tert-butyl ester with ammonium chloride and ethyl chloroformate to introduce the carbamoyl group, Deprotection of the tert-butyl carbamate with N,N-dimethylformamide and ethyl acetate to yield (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
作用机制
Tert-butyl carbamate acts as a nucleophile in organic reactions. It is able to form a covalent bond with electrophilic species, such as carbonyl compounds, and can act as a leaving group in substitution reactions. In addition, tert-butyl carbamate can act as a base in acid-base reactions, and can act as a proton acceptor in substitution reactions.
生化和生理效应
Tert-butyl carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl carbamate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have anticonvulsant and analgesic properties in animal models.
实验室实验的优点和局限性
The use of tert-butyl carbamate in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it has several drawbacks. It can be toxic if inhaled, and it can react with other compounds in a laboratory environment. In addition, it can be difficult to separate from other compounds, and it can be difficult to store for long periods of time.
未来方向
There are several potential future directions for the use of tert-butyl carbamate. It could be used in the synthesis of new pharmaceuticals, agrochemicals, or industrial chemicals. It could also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it could be used in the development of new catalysts or reagents for organic synthesis. Finally, it could be used in the development of new drugs, agrochemicals, or industrial chemicals that target specific enzymes or receptors.
科学研究应用
Tert-butyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a scavenger for organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, it is used as a chiral auxiliary for asymmetric synthesis.
属性
IUPAC Name |
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)




![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)